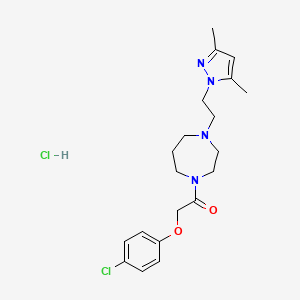
2-(4-chlorophenoxy)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenoxy)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)ethanone hydrochloride is a useful research compound. Its molecular formula is C20H28Cl2N4O2 and its molecular weight is 427.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-(4-chlorophenoxy)-1-(4-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-1,4-diazepan-1-yl)ethanone hydrochloride is a complex organic molecule with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C16H19ClN4O2
- Molecular Weight : 334.81 g/mol
- InChI Key : LBLORTHXOMRVQN-GIJQJNRQSA-N
Biological Activity Overview
Research indicates that compounds containing the pyrazole moiety often exhibit a range of biological activities. These include:
- Antioxidant Properties : Pyrazole derivatives have been shown to possess significant antioxidant capabilities, which can help mitigate oxidative stress in biological systems .
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activities, making it a candidate for treating inflammatory diseases .
- Anticancer Potential : Preliminary studies suggest that this compound may have anticancer properties, particularly through the inhibition of cancer cell proliferation .
The mechanisms through which this compound exerts its effects are multifaceted:
- Inhibition of Enzymatic Activity : It may inhibit specific enzymes involved in inflammatory pathways.
- Modulation of Signaling Pathways : The compound could modulate signaling pathways that regulate cell growth and apoptosis.
- Scavenging Free Radicals : Its antioxidant properties allow it to scavenge free radicals, thus protecting cells from oxidative damage.
Case Studies and Experimental Data
Several studies have investigated the biological activity of related pyrazole compounds. Below is a summary of relevant findings:
Pharmacological Studies
Pharmacological evaluations have shown that compounds with similar structures can lead to:
- Reduced Tumor Growth : In vitro studies indicated that certain pyrazole derivatives inhibited tumor growth by inducing apoptosis in cancer cells.
- Enhanced Neuroprotective Effects : Some studies suggest neuroprotective properties, potentially beneficial in neurodegenerative diseases.
Propriétés
IUPAC Name |
2-(4-chlorophenoxy)-1-[4-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-1,4-diazepan-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27ClN4O2.ClH/c1-16-14-17(2)25(22-16)13-11-23-8-3-9-24(12-10-23)20(26)15-27-19-6-4-18(21)5-7-19;/h4-7,14H,3,8-13,15H2,1-2H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCXQKSEJIAYKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCN2CCCN(CC2)C(=O)COC3=CC=C(C=C3)Cl)C.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28Cl2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













